molecular formula C7H4F2IN3 B12959105 2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine

2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine

Cat. No.: B12959105
M. Wt: 295.03 g/mol
InChI Key: LWVHLBZTSPEHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The presence of both difluoromethyl and iodine substituents in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine typically involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles. A convenient two-step one-pot method has been developed for the synthesis of 3-substituted imidazo[1,2-b]pyridazines . This method involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate, followed by condensation with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, metal-free oxidation and photocatalysis strategies have been employed for the functionalization of imidazo[1,2-b]pyridazines .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different substituents at the iodine position.

Scientific Research Applications

2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine has several scientific research applications, including:

    Chemistry: It serves as a valuable scaffold for the synthesis of various biologically active compounds.

    Biology: The compound is used in the study of biological pathways and molecular interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its specific structure and substituents. For example, imidazo[1,2-b]pyridazines have been shown to inhibit interleukin-1 receptor-associated kinase 4 (IRAK4), which is involved in the activation of NF-κB signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine is unique due to the presence of both difluoromethyl and iodine substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for various applications.

Properties

Molecular Formula

C7H4F2IN3

Molecular Weight

295.03 g/mol

IUPAC Name

2-(difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H4F2IN3/c8-6(9)5-7(10)13-4(12-5)2-1-3-11-13/h1-3,6H

InChI Key

LWVHLBZTSPEHOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2N=C1)I)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.